molecular formula C6H12F3N B3031828 (S)-2,2-Dimethyl-1-trifluoromethyl-propylamine CAS No. 736127-08-5

(S)-2,2-Dimethyl-1-trifluoromethyl-propylamine

Cat. No. B3031828
CAS RN: 736127-08-5
M. Wt: 155.16
InChI Key: SWDHBAMNSWXENT-BYPYZUCNSA-N
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Description

-(S)-2,2-Dimethyl-1-trifluoromethyl-propylamine, also known as TFMPP, is an organic compound with a wide range of uses in scientific research. It is a chiral amine, and it is commonly used as a chiral shift reagent in NMR spectroscopy. TFMPP has also been used in a variety of other research applications, including as a ligand in asymmetric catalysis and as a building block for the synthesis of other compounds.

Scientific Research Applications

Chemical Modification and Synthesis

(S)-2,2-Dimethyl-1-trifluoromethyl-propylamine and similar compounds find extensive use in chemical synthesis and modification. For instance, 3-(dimethylamino)-1-propylamine (DMAPA) has been utilized in carbohydrate chemistry for anomeric deacylation, yielding 1-O deprotected sugars useful as precursors for imidate glycosyl donors. DMAPA is also effective in removing excess reagents like benzoyl chloride and tosyl chloride (Andersen, Heuckendorff, & Jensen, 2015).

Medical Imaging and Cancer Research

Compounds related to (S)-2,2-Dimethyl-1-trifluoromethyl-propylamine have been synthesized for measuring tumor hypoxia via 19F-magnetic resonance spectroscopy (19F-MRS). These include various multifluorinated nitroimidazole-based compounds, which are useful as non-invasive probes for detecting hypoxia in tumor cells (Papadopoulou, Ji, & Bloomer, 2006).

Biomaterials and Drug Delivery

The compound has applications in the field of biomaterials and regenerative medicine. For example, hyaluronan (HA) can be chemically modified using related amines for grafting propylamine and butylamine. This enhances HA's pseudoplasticity, making it a valuable candidate for bioinks and hydrogels in drug delivery and regenerative medicine (Petta, Eglin, Grijpma, & D’Este, 2016).

Polymer and Material Science

In polymer science, trifluoroacetic propylamine, a similar compound, is used to create conducting membranes with ionic conductivity and mechanical strength, especially under anhydrous conditions (Che, Sun, & He, 2008). Additionally, fluorinated polyamides and polyimides are synthesized using related compounds, offering solubility, low dielectric constants, and high thermal stability (Liaw, Huang, & Chen, 2006).

Analytical Chemistry and Chemical Reactions

The compound's derivatives are employed in analytical chemistry for processes like electrogenerated chemiluminescence (ECL), which is useful in determining substances like DNA and proteins on electrode surfaces (Miao & Bard, 2003). They are also integral in synthesizing trifluoromethylated ketones through photoredox-catalyzed reactions (Tomita, Yasu, Koike, & Akita, 2014).

properties

IUPAC Name

(2S)-1,1,1-trifluoro-3,3-dimethylbutan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12F3N/c1-5(2,3)4(10)6(7,8)9/h4H,10H2,1-3H3/t4-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWDHBAMNSWXENT-BYPYZUCNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H](C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20705323
Record name (2S)-1,1,1-Trifluoro-3,3-dimethylbutan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20705323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

736127-08-5
Record name (2S)-1,1,1-Trifluoro-3,3-dimethylbutan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20705323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-2,2-Dimethyl-1-trifluoromethyl-propylamine
Reactant of Route 2
(S)-2,2-Dimethyl-1-trifluoromethyl-propylamine
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(S)-2,2-Dimethyl-1-trifluoromethyl-propylamine
Reactant of Route 4
(S)-2,2-Dimethyl-1-trifluoromethyl-propylamine
Reactant of Route 5
(S)-2,2-Dimethyl-1-trifluoromethyl-propylamine
Reactant of Route 6
(S)-2,2-Dimethyl-1-trifluoromethyl-propylamine

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